

Application Note: Extraction and Isolation of Carpinontriol B from Carpinus sp. Plant Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carpinontriol B

Cat. No.: B15591623

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, isolation, and purification of **Carpinontriol B**, a cyclic diarylheptanoid, from Carpinus species plant material. The methodology is synthesized from established procedures for the isolation of diarylheptanoids from Carpinus betulus and Carpinus cordata.

Introduction

Carpinontriol B is a naturally occurring cyclic diarylheptanoid that has been isolated from various species of the Carpinus (hornbeam) genus, including Carpinus betulus and Carpinus cordata[1][2]. Cyclic diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest for their diverse biological activities[1]. This protocol outlines a comprehensive procedure for the extraction and purification of **Carpinontriol B** for research and drug development purposes.

The general workflow involves the preparation of plant material, followed by solvent extraction, liquid-liquid partitioning to enrich the diarylheptanoid fraction, and subsequent chromatographic purification to isolate **Carpinontriol B**.

Materials and Equipment

2.1 Plant Material:

- Dried and powdered stems, bark, or leaves of *Carpinus betulus* or *Carpinus cordata*.

2.2 Solvents and Reagents:

- Methanol (MeOH), HPLC grade
- Ethyl acetate (EtOAc), HPLC grade
- n-Hexane, HPLC grade
- Dichloromethane (CH₂Cl₂), HPLC grade
- n-Butanol (n-BuOH), HPLC grade
- Chloroform (CHCl₃), HPLC grade
- Ethanol (EtOH), HPLC grade
- Deionized water (H₂O)
- Sephadex LH-20
- Silica gel for column chromatography
- RP-18 silica gel for reversed-phase chromatography
- Solvents for HPLC (e.g., acetonitrile, water with formic acid)

2.3 Equipment:

- Grinder or mill
- Large glass vessels for maceration or a Soxhlet apparatus
- Rotary evaporator
- Freeze-dryer (lyophilizer)
- Separatory funnels

- Glass columns for chromatography
- Flash chromatography system (optional)
- Preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)

Experimental Protocols

3.1 Plant Material Preparation

- Collect fresh plant material (stems or bark) of the desired *Carpinus* species.
- Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
- Grind the dried material into a fine powder using a laboratory mill.

3.2 Extraction

Two primary methods are presented, a general maceration/percolation method and a Soxhlet extraction method.

Method A: Maceration/Percolation

- Macerate the powdered plant material in methanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
- Filter the extract and repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
- Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

Method B: Soxhlet Extraction

- Place the powdered plant material in a cellulose thimble and load it into a Soxhlet extractor.
- Extract the material with a mixture of chloroform and ethanol (93:7 by weight) for 10 hours^[3].

- After extraction, evaporate the solvent from the extract using a rotary evaporator to yield the crude extract.

3.3 Fractionation by Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity, enriching the fraction containing **Carpinontriol B**.

- Suspend the crude methanol extract in deionized water.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
- First, partition the aqueous suspension with n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction.
- Next, partition the remaining aqueous layer sequentially with dichloromethane (CH_2Cl_2), ethyl acetate (EtOAc), and n-butanol (n-BuOH)[2].
- Collect each solvent fraction separately. The ethyl acetate fraction is reported to have the highest concentration of diarylheptanoids[2].
- Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

3.4 Chromatographic Purification

The enriched ethyl acetate extract is subjected to a series of chromatographic steps to isolate **Carpinontriol B**.

Step 1: Sephadex LH-20 Column Chromatography

- Dissolve the dried ethyl acetate fraction in a small amount of methanol.
- Load the dissolved extract onto a Sephadex LH-20 column equilibrated with methanol.
- Elute the column with methanol, collecting fractions.
- Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing diarylheptanoids. Pool the relevant fractions.

Step 2: Silica Gel Column Chromatography

- Further fractionate the pooled fractions from the Sephadex column using silica gel column chromatography.
- Use a gradient elution system, starting with a nonpolar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity.
- Collect and analyze fractions as described above to isolate the diarylheptanoid-rich fractions.

Step 3: Reversed-Phase (RP-18) Chromatography

- For finer purification, use RP-18 column chromatography.
- Elute with a methanol-water or acetonitrile-water gradient.
- This step helps in separating individual diarylheptanoids.

Step 4: Preparative/Semi-Preparative HPLC

- The final purification of **Carpinontriol B** is achieved using preparative or semi-preparative HPLC on a C18 column[1][4].
- A typical mobile phase would be a gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).
- Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to **Carpinontriol B**.
- Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC-MS and NMR spectroscopy[1][4].

Data Presentation

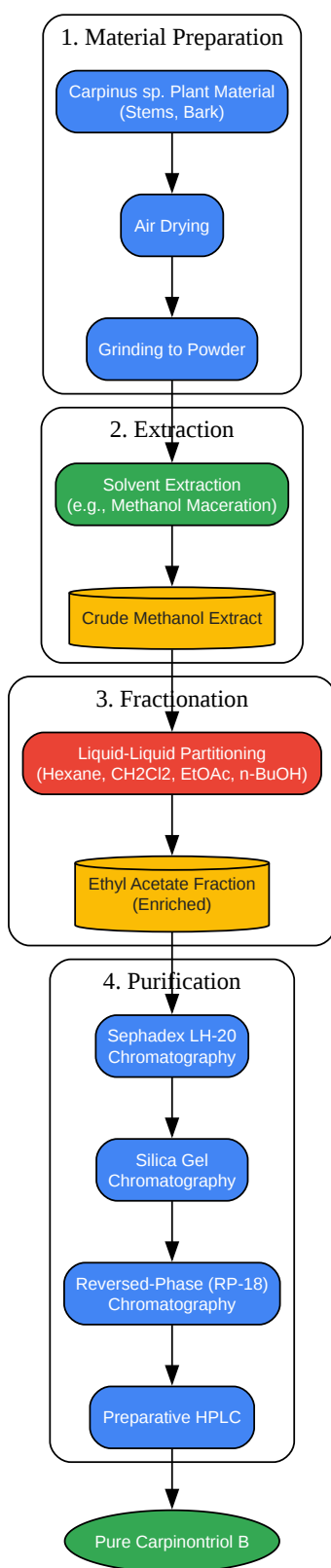
The following table summarizes quantitative data related to the extraction of compounds from *Carpinus* species. Note that specific yields for **Carpinontriol B** are not always reported in the literature, but data on total extractives and the concentration of major diarylheptanoids in different plant parts are available.

Parameter	Value	Plant Species & Part	Reference
Extraction Method	Soxhlet	Carpinus betulus (wood)	[3]
Solvent	Chloroform:Ethanol (93:7)	Carpinus betulus (wood)	[3]
Extraction Time	10 hours	Carpinus betulus (wood)	[3]
Total Extractives Yield	1.45% (of dry wood)	Carpinus betulus (wood)	[3]
Initial Extraction Solvent	Methanol	Carpinus cordata (stems)	[2]
Fraction with Highest Activity	Ethyl Acetate	Carpinus cordata (stems)	[2]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and isolation of **Carpinontriol B**.



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Caption: Workflow for **Carpinontriol B** extraction and isolation.

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References

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- To cite this document: BenchChem. [Application Note: Extraction and Isolation of Carpinontriol B from *Carpinus* sp. Plant Material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591623#carpinontriol-b-extraction-protocol-from-plant-material]

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